molecular formula C3H7F3N2O B13251592 1,1,1-Trifluoro-3-hydrazinylpropan-2-ol

1,1,1-Trifluoro-3-hydrazinylpropan-2-ol

Cat. No.: B13251592
M. Wt: 144.10 g/mol
InChI Key: ZFRGALNQTKHBTE-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-hydrazinylpropan-2-ol (C₃H₇F₃N₂O, MW 144.10 g/mol) is a fluorinated secondary alcohol with a hydrazine substituent. It is primarily utilized as a multifunctional scaffold in medicinal chemistry and organic synthesis due to its reactive hydrazinyl group and trifluoromethyl moiety, which enhance metabolic stability and binding affinity in drug candidates . The compound exists in enantiomeric forms, such as the (2R)-configuration (CAS 953428-85-8), and is often commercialized as hydrochloride salts (e.g., CAS 1803607-27-3) to improve solubility and handling .

Properties

IUPAC Name

1,1,1-trifluoro-3-hydrazinylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F3N2O/c4-3(5,6)2(9)1-8-7/h2,8-9H,1,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRGALNQTKHBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-hydrazinylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-propanone with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods: In industrial settings, the production of 1,1,1-trifluoro-3-hydraz

Biological Activity

1,1,1-Trifluoro-3-hydrazinylpropan-2-ol (TFH) is a compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and biochemistry. This article explores the biological activity of TFH, supported by research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

TFH is characterized by the presence of a trifluoromethyl group, a hydrazinyl group, and a hydroxyl functional group. Its molecular formula is C3H8F3N2OC_3H_8F_3N_2O with a molecular weight of approximately 144.10 g/mol. The compound appears as a white to off-white powder and is primarily utilized in research settings due to its unique properties.

The mechanism of action for TFH involves its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate lipid membranes and interact with hydrophobic regions of proteins and enzymes. The hydrazinyl moiety can form hydrogen bonds with active sites on enzymes, potentially leading to enzyme inhibition or modulation of protein function.

Enzyme Inhibition

Research indicates that TFH may exhibit enzyme inhibition properties. Studies have shown that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways. For instance, TFH has been investigated for its ability to inhibit pro-inflammatory cytokines such as IL-17A and IFN-gamma, which are implicated in autoimmune disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential to inhibit enzymes related to inflammatory responses and metabolic processes
Cytokine ModulationModulates secretion of cytokines like IL-17A and IFN-gamma
Antimicrobial ActivityInvestigated for effects against certain bacterial strains

Case Studies

Case Study 1: Anti-inflammatory Effects

In a study focused on autoimmune disorders, TFH was tested for its effects on cytokine production. The results indicated that TFH significantly reduced the levels of IL-17A in cultured T cells, suggesting its potential as an anti-inflammatory agent . This finding supports the hypothesis that TFH could be developed into a therapeutic agent for conditions characterized by excessive inflammation.

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial properties of TFH against various bacterial strains. The compound demonstrated notable activity against certain Gram-positive bacteria, indicating its potential utility in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of TFH, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-Hydrazinylpropan-2-ol Lacks trifluoromethyl groupMore common in organic synthesis
Trifluoroacetylhydrazine Contains trifluoromethyl but different backboneKnown for use in agrochemicals
3-Amino-1,1,1-trifluoropropan-2-ol Contains amino group instead of hydrazineExhibits different biological activities

TFH stands out due to its trifluoromethyl group combined with hydrazinyl and hydroxyl functionalities, which may confer distinct reactivity patterns and biological activities not observed in the other compounds listed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrochloride Salts and Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Form/Purity Key Applications
1,1,1-Trifluoro-3-hydrazinylpropan-2-ol 1343295-52-2 C₃H₇F₃N₂O 144.10 Free base (≥95%) Intermediate in drug synthesis
(2R)-1,1,1-Trifluoro-3-hydrazinylpropan-2-ol dihydrochloride 1909294-22-9 C₃H₉Cl₂F₃N₂O 217.01 Dihydrochloride (≥95%) Versatile small-molecule scaffold
1,1,1-Trifluoro-3-hydrazinylpropan-2-ol hydrochloride 1803607-27-3 C₃H₈ClF₃N₂O 196.56 Hydrochloride Specialty reagent

Key Observations :

  • Salt Forms : The dihydrochloride derivative (CAS 1909294-22-9) exhibits a 50% increase in molecular weight compared to the free base, enhancing water solubility and stability for laboratory applications .
  • Stereochemistry : The (2R)-enantiomer (CAS 953428-85-8) is explicitly marketed for chiral synthesis, though its discontinued status limits accessibility .

Functional Group Analogues

a) 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol (CAS 1334546-33-6)
  • Structure: Replaces the hydrazinyl group with an amino group and introduces a methyl branch.
  • Properties: C₄H₉F₃NO (MW 159.12 g/mol). The methyl group increases steric hindrance, reducing nucleophilic reactivity compared to the hydrazinyl analogue .
b) 1,1,1-Trifluoro-3-[(2-thienylmethyl)amino]-2-propanol (CAS 478081-22-0)
  • Structure: Substitutes hydrazinyl with a thienylmethyl-amino group.
  • Applications : Used in medicinal chemistry for its electron-rich thiophene ring, which enhances π-π interactions in target binding .
c) 3,3-Dichloro-1,1,1-trifluoro-2-phenylpropan-2-ol (CAS 239074-65-8)
  • Structure : Features dichloro and phenyl substituents instead of hydrazinyl.

Physicochemical and Reactivity Trends

  • Hydrazinyl Group Reactivity : The free base (CAS 1343295-52-2) is more reactive in condensation reactions (e.g., hydrazone formation) than its hydrochloride derivatives, which require deprotonation for activation .
  • Fluorine Effects: The trifluoromethyl group increases lipophilicity (logP ~1.2 estimated) and resistance to oxidative degradation compared to non-fluorinated analogues like 3-hydrazinylpropan-2-ol .
  • Thermal Stability : Data gaps exist for melting/boiling points, but hydrochloride salts generally exhibit higher decomposition temperatures due to ionic lattice stabilization .

Research and Application Insights

  • Drug Discovery : The dihydrochloride salt (CAS 1909294-22-9) is prioritized in high-throughput screening due to its compatibility with aqueous reaction conditions .
  • Limitations : The free base (CAS 1343295-52-2) is hygroscopic and prone to decomposition, necessitating anhydrous handling .
  • Safety : Hydrochloride derivatives mitigate volatility and inhalation risks associated with the free hydrazine moiety .

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